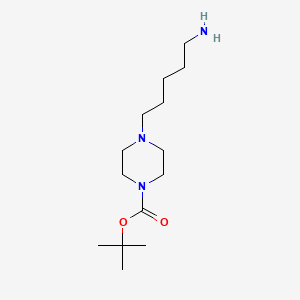

1-Boc-4-(5-aminopentyl)piperazine

Description

Properties

IUPAC Name |

tert-butyl 4-(5-aminopentyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H29N3O2/c1-14(2,3)19-13(18)17-11-9-16(10-12-17)8-6-4-5-7-15/h4-12,15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABEYWCYQIMNVPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)CCCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H29N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90653781 | |

| Record name | tert-Butyl 4-(5-aminopentyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90653781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

848576-53-4 | |

| Record name | tert-Butyl 4-(5-aminopentyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90653781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Boc-4-(5-aminopentyl)piperazine

Abstract

This comprehensive technical guide details a robust and scalable protocol for the synthesis of 1-Boc-4-(5-aminopentyl)piperazine, a valuable building block in contemporary drug discovery and development. The narrative emphasizes the underlying chemical principles, providing researchers and scientists with the causal logic behind experimental choices. This document is structured to serve as a self-validating system, ensuring procedural integrity and reproducibility. Key mechanistic claims and protocol standards are substantiated with citations to authoritative sources.

Introduction: The Significance of this compound

This compound is a key intermediate in the synthesis of a wide array of biologically active molecules. The piperazine moiety is a prevalent scaffold in many FDA-approved drugs, exhibiting diverse pharmacological activities.[1] The presence of a Boc-protected amine allows for selective functionalization at the secondary amine of the piperazine ring, while the primary amino group on the pentyl chain offers a versatile handle for subsequent chemical modifications.[2] This dual functionality makes it an attractive component for constructing complex molecules with potential therapeutic applications, including but not limited to antiviral, anticancer, and antipsychotic agents.[1]

Strategic Synthesis Approach

The synthesis of this compound is most efficiently achieved through a two-step process. This strategy involves the initial alkylation of N-Boc-piperazine with a suitable five-carbon electrophile containing a masked amino group, followed by the deprotection or conversion of this group to the desired primary amine. A common and effective approach utilizes a nitrile-containing electrophile, which can be subsequently reduced to the primary amine.

This guide will focus on a well-established and reliable two-step synthesis:

-

Step 1: Alkylation of 1-Boc-piperazine with 5-bromovaleronitrile. This nucleophilic substitution reaction forms the carbon-nitrogen bond, extending the piperazine substituent.

-

Step 2: Reduction of the nitrile to a primary amine. This transformation is typically accomplished using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄).[3][4][5]

Experimental Protocols

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 1-Boc-piperazine | ≥98% | Commercially Available | |

| 5-bromovaleronitrile | ≥97% | Commercially Available | |

| Potassium Carbonate (K₂CO₃) | Anhydrous | Commercially Available | |

| Acetonitrile (CH₃CN) | Anhydrous | Commercially Available | |

| Lithium Aluminum Hydride (LiAlH₄) | 1.0 M solution in THF | Commercially Available | Handle with extreme care. |

| Tetrahydrofuran (THF) | Anhydrous | Commercially Available | |

| Diethyl Ether (Et₂O) | Anhydrous | Commercially Available | |

| Sodium Sulfate (Na₂SO₄) | Anhydrous | Commercially Available | |

| Hydrochloric Acid (HCl) | Concentrated | Commercially Available | |

| Sodium Hydroxide (NaOH) | Pellets | Commercially Available | |

| Dichloromethane (DCM) | ACS Grade | Commercially Available | |

| Ethyl Acetate (EtOAc) | ACS Grade | Commercially Available | |

| Hexanes | ACS Grade | Commercially Available | |

| Silica Gel | 230-400 mesh | Commercially Available | For column chromatography. |

Step 1: Synthesis of tert-butyl 4-(4-cyanobutyl)piperazine-1-carboxylate

Causality: This reaction is a standard Sₙ2 alkylation. 1-Boc-piperazine acts as the nucleophile, attacking the electrophilic carbon attached to the bromine in 5-bromovaleronitrile. Potassium carbonate is a mild base used to scavenge the HBr byproduct, driving the reaction to completion. Acetonitrile is an ideal polar aprotic solvent for this type of reaction.

Protocol:

-

To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-Boc-piperazine (10.0 g, 53.7 mmol), anhydrous potassium carbonate (11.1 g, 80.5 mmol), and anhydrous acetonitrile (100 mL).

-

Stir the suspension at room temperature for 15 minutes.

-

Add 5-bromovaleronitrile (10.4 g, 64.4 mmol) dropwise to the reaction mixture.

-

Heat the mixture to reflux (approximately 82°C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexanes).

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain a crude oil.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 10% to 40%) to yield tert-butyl 4-(4-cyanobutyl)piperazine-1-carboxylate as a pale yellow oil.

Step 2: Synthesis of this compound

Causality: Lithium aluminum hydride is a potent reducing agent capable of reducing nitriles to primary amines.[3][5][6] The mechanism involves the nucleophilic addition of a hydride ion to the electrophilic carbon of the nitrile, forming an imine anion intermediate. A second hydride addition, followed by an aqueous workup, yields the primary amine.[3][5] Anhydrous THF is used as the solvent due to the high reactivity of LiAlH₄ with protic solvents.

Protocol:

-

Safety First: Conduct this reaction in a well-ventilated fume hood. LiAlH₄ reacts violently with water.[7][8][9][10][11] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

-

To a dry 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add a solution of lithium aluminum hydride in THF (1.0 M, 80.5 mL, 80.5 mmol).

-

Cool the LiAlH₄ solution to 0°C using an ice bath.

-

Dissolve the tert-butyl 4-(4-cyanobutyl)piperazine-1-carboxylate (10.0 g, 35.5 mmol) in anhydrous THF (50 mL) and add it to the dropping funnel.

-

Add the solution of the nitrile dropwise to the stirred LiAlH₄ suspension at 0°C over a period of 1 hour.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture back to 0°C.

-

Quenching Procedure (Fieser workup): Cautiously and sequentially add the following dropwise while stirring vigorously:

-

Water (3.0 mL)

-

15% aqueous sodium hydroxide solution (3.0 mL)

-

Water (9.0 mL)

-

-

Stir the resulting granular precipitate for 30 minutes at room temperature.

-

Filter the mixture through a pad of Celite®, washing the filter cake with THF and ethyl acetate.

-

Combine the organic filtrates and concentrate under reduced pressure to yield the crude this compound. The product is often sufficiently pure for subsequent steps, but can be further purified by column chromatography if necessary.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques.

| Technique | Expected Results for this compound |

| ¹H NMR | Characteristic peaks for the Boc group (~1.45 ppm, 9H, s), piperazine ring protons (~2.3-2.5 ppm and ~3.3-3.5 ppm, 8H, m), and the pentyl chain protons, including the -CH₂NH₂ group (~2.7 ppm, 2H, t). |

| ¹³C NMR | Signals corresponding to the carbons of the Boc group, the piperazine ring, and the pentyl chain. |

| Mass Spec (ESI-MS) | [M+H]⁺ peak at m/z corresponding to the molecular weight of the product (C₁₄H₂₉N₃O₂ = 287.40 g/mol ). |

| FT-IR | N-H stretching vibrations for the primary amine in the range of 3300-3400 cm⁻¹. C=O stretch for the carbamate at ~1690 cm⁻¹. |

Safety and Handling

-

5-bromovaleronitrile: Is a toxic and lachrymatory compound. Handle in a fume hood with appropriate PPE.

-

Lithium Aluminum Hydride (LiAlH₄): Is a highly reactive, flammable solid that reacts violently with water and other protic solvents to produce hydrogen gas, which can ignite.[7][8][9][10][11] It should be handled under an inert atmosphere (e.g., nitrogen or argon).[7] All glassware must be thoroughly dried before use.

-

Sodium Hydroxide: Is corrosive. Avoid contact with skin and eyes.

Conclusion

The described two-step protocol provides an efficient and reliable method for the synthesis of this compound. By understanding the underlying chemical principles and adhering to the detailed experimental procedures and safety precautions, researchers can confidently produce this valuable intermediate for applications in drug discovery and medicinal chemistry.

References

- Vertex AI Search. (n.d.). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde.

- lifechem pharma. (n.d.). Safety And Handling Guidelines For Sodium Triacetoxyborohydride.

- Chemguide. (n.d.). reduction of nitriles.

- AK Scientific, Inc. (n.d.). Sodium triacetoxyborohydride.

- University of Calgary. (n.d.). Ch20: Reduction of Nitriles using LiAlH4 to amines.

- TCI Chemicals. (2022). SAFETY DATA SHEET - Sodium Triacetoxyborohydride.

- Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction).

- Merck Millipore. (2024). SAFETY DATA SHEET - Sodium triacetoxyborohydride for synthesis.

- Chemistry LibreTexts. (2023). Conversion of nitriles to 1° amines using LiAlH4.

- Novachem. (2018). Sodium triacetoxyborohydride.

- ChemicalBook. (n.d.). 1-BOC-Piperazine synthesis.

- Benchchem. (n.d.). A Comprehensive Technical Guide to N-Boc-Piperazine in Organic Synthesis.

- International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES.

- Protheragen. (2024).

- Thermo Scientific Chemicals. (n.d.). 1-Boc-4-(4-aminophenyl)piperazine, 97% 5 g.

- Organic Chemistry Portal. (n.d.). Synthesis of piperazines.

- Google Patents. (n.d.). CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.

- ChemicalBook. (n.d.). 1-(5-AMINOPENTYL)PIPERAZINE.

- LookChem. (n.d.). 1-Boc-piperazine.

- The Royal Society of Chemistry. (n.d.). CDI Mediated Monoacylation of Symmetrical Diamines and Selective Acylation of Primary Amines of Unsymmetrical Diamines.

- ChemicalBook. (n.d.). 4-BOC-1-(5-BROMO-2-PYRIDYL)PIPERAZINE synthesis.

- SpectraBase. (n.d.). 1-Boc-piperazine.

- Chem-Impex. (n.d.). 1-Boc-4-(4-bromophenyl)piperazine.

- ChemicalBook. (n.d.). 1-BOC-Piperazine (57260-71-6) 1H NMR spectrum.

- ChemNet. (n.d.). 1-(5-AMINOPENTYL)PIPERAZINE.

- Google Patents. (n.d.). CN108033931B - Synthesis method of N-Boc piperazine.

- MDPI. (n.d.).

- National Institutes of Health. (2023).

- Google Patents. (n.d.). CN106543107A - A kind of synthetic method of 1 BOC piperazines.

- Google Patents. (n.d.).

- Google Patents. (n.d.). WO1997010222A1 - Method for preparing piperazines.

- Google Patents. (n.d.).

- PrepChem.com. (n.d.). Synthesis of 1-(5-indolyl)piperazine.

- ChemicalBook. (n.d.). 1-Boc-4-(aminomethyl)piperidine(144222-22-0) 1H NMR spectrum.

- SpectraBase. (n.d.). 1-Boc-piperazine - Optional[1H NMR] - Spectrum.

- Google Patents. (n.d.). CN107805218B - Method for preparing 4-Boc-aminopiperidine.

Sources

- 1. Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. organic-synthesis.com [organic-synthesis.com]

- 7. lifechempharma.com [lifechempharma.com]

- 8. aksci.com [aksci.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. merckmillipore.com [merckmillipore.com]

- 11. dl.novachem.com.au [dl.novachem.com.au]

An In-depth Technical Guide to the Physicochemical Properties of 1-Boc-4-(5-aminopentyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of 1-Boc-4-(5-aminopentyl)piperazine, a key intermediate in contemporary drug discovery. As direct experimental data for this specific molecule is not extensively published, this guide synthesizes information from its constituent moieties—the N-Boc-piperazine core and the 5-aminopentyl side chain—to provide reasoned estimations of its properties. We will delve into the structural and functional significance of this compound, its predicted physicochemical characteristics, and the established analytical methodologies for its characterization. This document is intended to serve as a valuable resource for researchers and scientists, offering both theoretical understanding and practical guidance for the effective utilization of this compound in the synthesis of novel therapeutic agents.

Introduction: The Strategic Importance of this compound in Medicinal Chemistry

The strategic incorporation of the piperazine ring is a well-established approach in medicinal chemistry, valued for its ability to impart favorable pharmacokinetic properties such as improved solubility and oral bioavailability. The piperazine moiety is a common feature in a multitude of approved drugs, acting as a versatile scaffold that can be readily modified to fine-tune a compound's interaction with biological targets.

The subject of this guide, this compound, is a bifunctional molecule of significant interest. It combines the advantageous properties of the piperazine core with a flexible five-carbon linker terminating in a primary amine. The tert-butyloxycarbonyl (Boc) protecting group on one of the piperazine nitrogens allows for selective reactions at the other nitrogen and the terminal primary amine, making it a valuable building block in multi-step syntheses. The aminopentyl chain provides a point of attachment for various pharmacophores, enabling the exploration of diverse chemical space in the quest for new drug candidates.

Predicted Physicochemical Properties

The physicochemical properties of a drug candidate are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. Below, we provide a detailed analysis of the predicted properties of this compound, based on the known characteristics of its core components.

Molecular Structure and Weight

The structure of this compound is characterized by a piperazine ring mono-protected with a Boc group and substituted at the 4-position with a 5-aminopentyl chain.

Molecular Formula: C₁₄H₂₉N₃O₂

Molecular Weight: 271.40 g/mol

| Property | Value |

| Molecular Formula | C₁₄H₂₉N₃O₂ |

| Molecular Weight | 271.40 g/mol |

pKa (Acid Dissociation Constant)

The pKa values of a molecule are crucial for understanding its ionization state at physiological pH, which in turn affects its solubility, permeability, and target binding. This compound has two basic centers: the unprotected nitrogen of the piperazine ring and the terminal primary amine of the pentyl chain.

-

Piperazine Nitrogen: The pKa of the unprotected secondary amine in N-Boc-piperazine is predicted to be around 8.45.[1][2][3] The electron-withdrawing effect of the Boc-carbamate group slightly reduces the basicity of the adjacent nitrogen.

-

Aminopentyl Nitrogen: The pKa of a primary alkylamine like 5-aminopentan-1-ol is typically in the range of 10-11.[4]

Therefore, this compound is expected to have two distinct pKa values. At physiological pH (7.4), the piperazine nitrogen will be partially protonated, while the terminal amine will be predominantly protonated.

| Basic Center | Predicted pKa |

| Piperazine Nitrogen (N-4) | ~8.5 |

| Terminal Amine Nitrogen | ~10.5 |

logP (Octanol-Water Partition Coefficient)

The logarithm of the partition coefficient (logP) is a measure of a compound's lipophilicity, which influences its ability to cross cell membranes. A higher logP indicates greater lipid solubility.

-

N-Boc-piperazine: The calculated XLogP3 for N-Boc-piperazine is 0.5.[5][6]

-

5-Aminopentane: While data for 5-aminopentane is sparse, related compounds like 5-aminopentan-1-ol have a calculated XLogP3 of -0.3.[7][8] The alkyl chain contributes to lipophilicity, while the amino group increases hydrophilicity.

Combining these, the 5-aminopentyl chain will increase the lipophilicity of the N-Boc-piperazine core. A reasonable estimation for the logP of this compound would be in the range of 1.5 to 2.5. This moderate lipophilicity is often desirable in drug candidates, balancing membrane permeability with aqueous solubility. According to "Lipinski's Rule of 5," a logP of less than 5 is generally preferred for orally administered drugs.[9]

Solubility

The aqueous solubility of a compound is a critical factor for its absorption and formulation.

-

N-Boc-piperazine: It is reported to be soluble in organic solvents like methanol and ethanol, and also soluble in water.[10][11][12]

-

5-Aminopentane derivatives: Short to medium-chain alkylamines are generally water-soluble. For instance, 5-amino-1-pentanol is miscible with water.[4][13]

Given the presence of two basic nitrogen atoms that can be protonated to form salts and the relatively small size of the molecule, this compound is expected to have good aqueous solubility, particularly at acidic pH.

Analytical Characterization: A Practical Guide

Accurate characterization of this compound is essential to confirm its identity and purity. The following section outlines the key analytical techniques and expected outcomes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the Boc group (a singlet at ~1.4 ppm), the piperazine ring protons (multiplets in the range of 2.3-3.6 ppm), and the aminopentyl chain protons (multiplets from ~1.3 to 2.8 ppm). The chemical shifts of the piperazine protons can be complex due to conformational exchange.[14][15][16]

-

¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the carbonyl of the Boc group (~155 ppm) and the quaternary carbon of the t-butyl group (~80 ppm). Signals for the piperazine and aminopentyl carbons will also be present in the aliphatic region.

DOT Diagram: ¹H NMR Workflow for Structural Confirmation

Caption: Workflow for NMR-based structural confirmation.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound.

-

Electrospray Ionization (ESI-MS): This is a soft ionization technique that is well-suited for polar molecules like this compound. The expected protonated molecule [M+H]⁺ would have an m/z of 272.23.

-

Fragmentation: A characteristic fragmentation pattern for Boc-protected amines involves the loss of isobutylene (56 Da) or the entire Boc group (100 Da).[17] The facile McLafferty rearrangement can sometimes make the parent ion difficult to observe.[18]

DOT Diagram: ESI-MS Fragmentation Pathway

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. lookchem.com [lookchem.com]

- 3. 1-BOC-Piperazine CAS#: 57260-71-6 [m.chemicalbook.com]

- 4. 5-Amino-1-pentanol | 2508-29-4 [chemicalbook.com]

- 5. N-Boc-Piperazine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. tert-Butyl piperazine-1-carboxylate | C9H18N2O2 | CID 143452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 5-Aminopentan-1-ol | C5H13NO | CID 75634 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 5-Aminopentan-2-ol | C5H13NO | CID 9793714 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. acdlabs.com [acdlabs.com]

- 10. petalheadexim.com [petalheadexim.com]

- 11. N- BOC Piperazine [intersperse.in]

- 12. 1-BOC-Piperazine | 57260-71-6 [chemicalbook.com]

- 13. 5-Amino-1-pentanol - Wikipedia [en.wikipedia.org]

- 14. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]

- 16. mdpi.com [mdpi.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Application of N-Boc-Protected Alkylaminopiperazines: A Methodological Framework Based on 1-Boc-4-(5-aminopentyl)piperazine

Abstract: This guide provides a comprehensive technical framework for the synthesis, characterization, and strategic application of bifunctional piperazine building blocks, centered on the molecule 1-Boc-4-(5-aminopentyl)piperazine (CAS 848576-53-4). The N-Boc-piperazine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in drugs targeting the central nervous system (CNS), infectious diseases, and oncology. The strategic placement of a tert-butoxycarbonyl (Boc) protecting group allows for selective chemical transformations, making it an indispensable tool for constructing complex molecular architectures.[] This document details robust synthetic methodologies, outlines critical analytical characterization techniques, and explores the utility of these linkers in modern drug discovery programs, including fragment-based screening, library synthesis, and the development of targeted therapeutics.

Core Compound Analysis: Physicochemical Properties and Handling

This compound is a bifunctional molecule featuring a Boc-protected secondary amine within the piperazine ring and a terminal primary amine at the end of an alkyl chain. This differential protection is the key to its utility, allowing for sequential and controlled chemical modifications.

Physicochemical Data

Quantitative data for the specific target molecule is not extensively published. The following table summarizes calculated properties and estimates based on structurally related compounds, such as 1-Boc-piperazine.[2]

| Property | Value | Source / Method |

| CAS Number | 848576-53-4 | - |

| Molecular Formula | C₁₄H₂₉N₃O₂ | Calculated |

| Molecular Weight | 271.40 g/mol | Calculated |

| Appearance | Predicted: White to off-white solid | Analogy[2] |

| Melting Point | Predicted: 40-50 °C | Analogy |

| Solubility | Soluble in common organic solvents (DCM, MeOH, Ethanol) | Analogy[2] |

| Storage Conditions | Store at 2-8°C, inert atmosphere | Supplier Data[3] |

Safety and Handling

As with related amine-containing compounds, this compound should be handled with appropriate safety precautions. While specific toxicity data is unavailable, similar structures are known to cause skin, eye, and respiratory irritation.[4]

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, gloves (nitrile or neoprene), and a lab coat.

-

Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place, preferably refrigerated and under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[3]

Synthetic Strategy and Methodologies

The synthesis of this compound hinges on the selective N-alkylation of 1-Boc-piperazine. The choice of 1-Boc-piperazine as the starting material is strategic; its single unprotected secondary amine provides a reactive site for direct functionalization, a common challenge in piperazine chemistry.[5][6] Two primary, field-proven methodologies are presented below.

Retrosynthetic Analysis

A logical retrosynthetic approach disconnects the target molecule at the C-N bond formed between the piperazine ring and the pentyl chain, leading back to 1-Boc-piperazine and a suitable five-carbon synthon.

Protocol 1: Synthesis via Nucleophilic Substitution

This classic and robust method involves the direct alkylation of 1-Boc-piperazine with a bifunctional five-carbon electrophile where the terminal amine is protected. N-(5-bromopentyl)phthalimide is an excellent choice due to the stability of the phthalimide protecting group.

Workflow Diagram: Nucleophilic Substitution

Step-by-Step Protocol:

-

Alkylation:

-

To a solution of 1-Boc-piperazine (1.0 eq) in dimethylformamide (DMF), add a mild base such as potassium carbonate (K₂CO₃, 2.0 eq).[7]

-

Add N-(5-bromopentyl)phthalimide (1.1 eq) to the mixture.

-

Heat the reaction to 80-90°C and stir for 12-16 hours, monitoring progress by TLC or LC-MS.

-

Upon completion, cool the reaction, dilute with water, and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude phthalimide-protected intermediate.

-

-

Deprotection:

-

Dissolve the crude intermediate in ethanol.

-

Add hydrazine monohydrate (4.0-5.0 eq).

-

Heat the mixture to reflux for 4-6 hours. A white precipitate (phthalhydrazide) will form.

-

Cool the reaction mixture to room temperature and filter off the precipitate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue via column chromatography to yield the final product.

-

Protocol 2: Synthesis via Reductive Amination

Reductive amination is a milder alternative, ideal for substrates sensitive to heat or strong bases. This method couples 1-Boc-piperazine with an aldehyde, followed by in-situ reduction of the resulting iminium ion.

Step-by-Step Protocol:

-

Reaction Setup:

-

Dissolve 1-Boc-piperazine (1.0 eq) and 5-oxopentanal (or a protected version like 5-(Boc-amino)pentanal) (1.1 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Stir the mixture at room temperature for 1-2 hours to facilitate iminium ion formation.

-

-

Reduction:

-

Add a mild reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), portion-wise to control any effervescence.

-

Stir the reaction at room temperature for 12-24 hours. Monitor by TLC or LC-MS.

-

-

Work-up and Purification:

-

Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography. (If a Boc-protected aldehyde was used, a final deprotection step with an acid like TFA would be required).

-

Purification and Analytical Characterization

Rigorous characterization is essential to confirm the structure and purity of the synthesized compound. A combination of chromatographic and spectroscopic techniques should be employed.

Purification

-

Silica Gel Column Chromatography: This is the primary method for purification. A gradient elution system, typically starting with a non-polar mobile phase (e.g., hexane/ethyl acetate) and gradually increasing polarity (e.g., by adding methanol to a DCM solution), is effective for separating the product from starting materials and byproducts.[8]

Analytical Techniques

The following table summarizes the expected analytical data for confirming the identity and purity of this compound.

| Technique | Expected Results and Key Features |

| ¹H NMR | Boc Group: Singlet at ~1.45 ppm (9H). Piperazine Ring: Broad multiplets at ~2.3-2.5 ppm and ~3.3-3.5 ppm (8H total). Alkyl Chain: Multiplets from ~1.3-2.8 ppm (10H). NH₂: Broad singlet (2H), position variable. |

| ¹³C NMR | Boc Carbonyl: ~154 ppm. Boc C(CH₃)₃: ~80 ppm and ~28 ppm. Piperazine Carbons: ~45-55 ppm. Alkyl Chain Carbons: Series of peaks in the ~25-60 ppm range. |

| LC-MS (ESI+) | Purity Assessment: A single major peak in the chromatogram. Mass Confirmation: Expected [M+H]⁺ ion at m/z = 272.2. Typical MS parameters can be referenced from standard analytical reports. |

| FTIR | N-H Stretch: Primary amine shows two bands around 3300-3400 cm⁻¹. C=O Stretch: Carbonyl of the Boc group at ~1690 cm⁻¹. C-H Stretch: Aliphatic stretches just below 3000 cm⁻¹. |

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its role as a versatile, bifunctional building block.[3][9] The orthogonally protected amines allow for its precise incorporation into larger, more complex molecules.

Diagram: Applications Workflow

Role as a Bifunctional Linker

The five-carbon chain provides spatial separation between the piperazine core and a target-binding moiety, a critical feature in designing molecules like PROTACs (Proteolysis Targeting Chimeras), where a linker connects a target-binding warhead to an E3 ligase ligand.

Protocol 3: Example Derivatization via Amide Coupling

This protocol demonstrates how the terminal primary amine can be selectively functionalized while the piperazine nitrogen remains protected.

-

Reaction Setup:

-

Dissolve this compound (1.0 eq) and a carboxylic acid of interest (1.0 eq) in DCM or DMF.

-

Add a coupling agent such as EDC (1.1 eq) and an activator like HOBt (1.1 eq).

-

Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0 eq), to the mixture.

-

-

Reaction Execution:

-

Stir the reaction at room temperature for 12-24 hours.

-

Monitor the formation of the amide product by LC-MS.

-

-

Work-up:

-

Dilute the reaction with water and extract with DCM or ethyl acetate.

-

Wash the organic layer sequentially with dilute acid (e.g., 1N HCl), saturated sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude amide product, which can be further purified by chromatography.

-

Synthesis of Arylpiperazine Derivatives

After derivatizing the primary amine, the Boc group can be removed under acidic conditions (e.g., TFA in DCM or HCl in dioxane). The newly freed secondary amine of the piperazine ring is then available for further reactions, such as the Buchwald-Hartwig amination, to couple with aryl halides.[10] This pathway is a well-trodden route to a vast number of CNS-active pharmaceutical agents.[6][11]

Conclusion

While this compound is a specific chemical entity, its true significance is representative of a broader class of strategically designed bifunctional building blocks. Mastery of its synthesis and derivatization provides researchers with a powerful tool for accelerating drug discovery. The methodologies detailed in this guide—rooted in established, reliable organic chemistry—offer a clear path to leveraging the unique properties of the Boc-piperazine scaffold to construct novel, high-value molecules for therapeutic applications.

References

- lifechem pharma. 1-boc Piperazine.

- Shaanxi BLOOM Tech Co.,Ltd. Tert-Butyl 4-(4-aminophenyl)piperazine-1-carboxylate Hydrochloride CAS 193902-64-6.

- ChemicalBook. 1-BOC-Piperazine | 57260-71-6.

- ChemicalBook. 1-BOC-Piperazine synthesis.

- BOC Sciences. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method.

- Wikipedia. 1-Boc-4-AP.

- Sigma-Aldrich. 1-Boc-piperazine 97%.

- Thermo Scientific Chemicals. 1-Boc-4-(4-aminophenyl)piperazine, 97%.

- Chem-Impex. 1-Boc-4-(2-aminophenyl)piperazine.

- BOC Sciences. 1-Boc-piperazine (CAS 57260-71-6) - Peptides.

- AHH Chemical Co., Ltd. 1-Boc-Piperazine (CAS 57260-71-6) | Manufacture.

- Google Patents. CN106543107A - A kind of synthetic method of 1 BOC piperazines.

- ResearchGate. The synthetic route of 9a–c (i) 1-Boc-piperazine, K2CO3, DMF, 120 °C;....

- ChemicalBook. tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate | 571188-59-5.

- Policija. ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2).

- Petalheadexim. N-Boc Piperazine (1-Boc-piperazine).

- Benchchem. The Pivotal Role of N-Boc-Piperazine in Modern Medicinal Chemistry: A Technical Guide.

- TCI Chemicals. tert-Butyl 4-(4-Aminophenyl)piperazine-1-carboxylate | 170911-92-9.

- PubChem. tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate.

- NIH National Center for Biotechnology Information. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.

- Aaronchem. 1-Boc-3-Isopropylpiperazine.

Sources

- 2. petalheadexim.com [petalheadexim.com]

- 3. chemimpex.com [chemimpex.com]

- 4. tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate | C16H24N2O2 | CID 21940085 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 1-Boc-Piperazine (CAS 57260-71-6) | Manufacture [nsrlaboratories.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 502649-32-3 | MFCD08273958 | 1-Boc-3-Isopropylpiperazine [aaronchem.com]

- 10. 1-BOC-Piperazine | 57260-71-6 [chemicalbook.com]

- 11. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]

molecular weight of 1-Boc-4-(5-aminopentyl)piperazine

An In-depth Technical Guide to 1-Boc-4-(5-aminopentyl)piperazine: Properties, Synthesis, and Applications

Abstract

This compound is a bifunctional organic molecule of significant interest in medicinal chemistry and drug development. As a derivative of the piperazine scaffold, a motif considered a "privileged structure" in pharmacology, this compound offers a unique combination of features: a tert-Butyloxycarbonyl (Boc) protected nitrogen for controlled, sequential reactions and a terminal primary amine on a flexible five-carbon linker for covalent conjugation.[1] This guide provides a comprehensive technical overview of its physicochemical properties, a logical synthetic strategy, key applications in research, and robust experimental protocols for its handling and use.

Core Physicochemical & Structural Characteristics

The functionality of this compound is derived directly from its structure. The Boc group provides steric hindrance and electronic modification, rendering the adjacent nitrogen nucleophilic only after a specific deprotection step. This is crucial for directing subsequent reactions to the secondary amine on the other side of the piperazine ring or the terminal amine on the pentyl chain.

Below is the chemical structure of the molecule.

Caption: Chemical structure of this compound.

The quantitative properties of this molecule are summarized in the table below. Note that as a specialized intermediate, some physical properties are predicted based on its structure and data from analogous compounds.

| Property | Value | Source / Method |

| Molecular Formula | C₁₄H₂₉N₃O₂ | Calculation |

| Molecular Weight | 271.40 g/mol | Calculation |

| CAS Number | Not available | N/A |

| Appearance | Colorless to pale yellow oil or waxy solid | Predicted |

| Solubility | Soluble in methanol, ethanol, DCM, DMSO | Predicted[2] |

| Boiling Point | >200 °C (decomposes) | Predicted |

| pKa | ~8.5 (Piperazine NH), ~10.5 (Primary Amine) | Predicted |

Rationale-Driven Synthesis Workflow

A robust synthesis of this compound requires a strategy that prevents undesirable side reactions, such as the dialkylation of piperazine or reactions involving the terminal amine. The most logical approach involves a two-step process starting from commercially available 1-Boc-piperazine.

Causality of Experimental Choices:

-

Starting Material: 1-Boc-piperazine is chosen because one of the two reactive nitrogens is already protected, ensuring mono-alkylation at the N4 position.[2][3][4]

-

Alkylating Agent: A 5-carbon chain with a leaving group (e.g., bromine) and a protected amine (e.g., phthalimide) is used. The phthalimide group is a robust protecting group for primary amines that can be removed under conditions that do not affect the Boc group.

-

Deprotection Sequence: The phthalimide is typically removed first using hydrazine, yielding the free primary amine. The Boc group can then be removed in a subsequent, separate step under acidic conditions when the N1 nitrogen is needed for a reaction.

The proposed workflow is visualized below.

Caption: Proposed two-step synthesis of the title compound.

Applications in Drug Discovery & Development

The structure of this compound makes it an exceptionally versatile linker and building block in modern drug discovery, particularly in the synthesis of targeted therapies.

Linker for Targeted Protein Degraders (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of a target protein. They consist of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, connected by a chemical linker. The aminopentylpiperazine moiety is an ideal linker component.

-

Attachment Points: The terminal primary amine can be readily converted into an amide or other functional group to attach to the E3 ligase ligand. Following Boc deprotection, the newly freed secondary amine on the piperazine ring provides a nucleophilic handle to attach to the target protein ligand.

-

Flexibility & Solubility: The piperazine ring and the pentyl chain improve the overall solubility and provide the necessary flexibility for the PROTAC to orient the two proteins correctly for ubiquitination.[1]

The conceptual role of this molecule as a PROTAC linker is illustrated below.

Caption: Use as a central linker scaffold in PROTAC design.

Scaffold for CNS-Active Agents

The piperazine ring is a common feature in drugs targeting the central nervous system (CNS).[5][6] This compound can serve as a starting point for synthesizing novel neuropsychiatric drug candidates by functionalizing the terminal amine with various aromatic or heterocyclic groups, a common strategy in the development of agents with dual receptor affinities.[7][8]

Key Experimental Protocols

The following protocols represent self-validating systems for quality control and a common downstream synthetic step.

Protocol 1: Quality Control via LC-MS Analysis

This protocol validates the identity and purity of the synthesized compound.

-

Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of methanol to create a 1 mg/mL stock solution. Dilute 1:100 in methanol for a final concentration of 10 µg/mL.

-

Instrumentation: Use a standard reverse-phase HPLC system coupled to a single quadrupole or time-of-flight (TOF) mass spectrometer with an electrospray ionization (ESI) source.

-

LC Conditions:

-

Column: C18, 2.1 x 50 mm, 1.8 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to 5% B and re-equilibrate.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 2 µL.

-

-

MS Conditions:

-

Ionization Mode: Positive ESI (+).

-

Scan Range: 100-500 m/z.

-

-

Expected Outcome (Validation):

-

A single major peak should be observed in the chromatogram.

-

The mass spectrum corresponding to this peak should show a prominent ion at m/z ≈ 272.2 , corresponding to the protonated molecule [M+H]⁺.

-

Protocol 2: Boc-Group Deprotection

This protocol removes the Boc protecting group to liberate the N1 secondary amine for further reactions.

-

Reaction Setup: In a round-bottom flask, dissolve the this compound (1 equivalent) in dichloromethane (DCM), using approximately 10 mL of DCM per 1 gram of starting material.

-

Reagent Addition: Add trifluoroacetic acid (TFA, 4-5 equivalents) dropwise to the solution at 0 °C (ice bath).

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC or LC-MS, checking for the disappearance of the starting material.[9]

-

Workup:

-

Once complete, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

-

Re-dissolve the residue in a minimal amount of DCM and basify carefully with a saturated sodium bicarbonate solution until the pH is >9.

-

Extract the aqueous layer three times with DCM.

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the deprotected product, 4-(5-aminopentyl)piperazine.

-

Safety & Handling

While this specific compound has not been extensively profiled for toxicity, its handling should be guided by the safety data of its parent scaffold, 1-Boc-piperazine.

-

Hazards: Assumed to be a skin and eye irritant. May cause respiratory irritation if inhaled as a dust or aerosol.[3][10]

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile).[11][12]

-

Handling: Use in a well-ventilated area or a chemical fume hood.[13][14] Avoid generating dust or aerosols.[11] Wash hands thoroughly after handling.[13]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[12][14]

Conclusion

This compound is a high-value synthetic intermediate whose molecular architecture is purpose-built for applications in modern drug discovery. Its strategic combination of a protected piperazine core and a functionalized alkyl linker provides chemists with the synthetic flexibility needed to construct complex and targeted therapeutic agents, from CNS drugs to cutting-edge protein degraders. The protocols and data presented in this guide offer a foundational framework for researchers to effectively utilize this potent building block in their development programs.

References

- lifechem pharma. (n.d.). 1-boc Piperazine.

- Santa Cruz Biotechnology. (n.d.). N-Boc-piperazine.

- Thermo Fisher Scientific. (2025). Piperazine, anhydrous Safety Data Sheet.

- Ubiobio. (n.d.). 1 Boc-4-(Boc-amino)-piperidine-4-carboxylic acid Safety Data Sheet.

- Thermo Fisher Scientific. (2018). Piperazine Safety Data Sheet.

- ChemicalBook. (2019). 1-BOC-Piperazine synthesis.

- Boc Sciences. (2024). 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method.

- PubChem. (2026). 1-Boc-4-(aminomethyl)piperidine. National Center for Biotechnology Information.

- ChemicalBook. (2026). 1-BOC-Piperazine.

- Thermo Fisher Scientific. (2025). tert-Butyl 1-piperazinecarboxylate Safety Data Sheet.

- S.L., P., & al., et. (n.d.). Synthesis and Evaluation of Deprotected N-Boc Piperazine Derived Mono-Mannich Bases.

- Chem-Impex. (n.d.). 1-Boc-4-(2-aminophenyl)piperazine.

- Thermo Scientific Chemicals. (n.d.). 1-Boc-4-(4-aminophenyl)piperazine, 97%.

- Benchchem. (n.d.). The Pivotal Role of N-Boc-Piperazine in Modern Medicinal Chemistry: A Technical Guide.

- PubChem. (2026). 4-Amino-1-Boc-piperidine. National Center for Biotechnology Information.

- Google Patents. (n.d.). CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.

- Sigma-Aldrich. (n.d.). 1-Boc-piperazine 97%.

- PubMed. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. National Center for Biotechnology Information.

- Wikipedia. (n.d.). 1-Boc-4-AP.

- Romanelli, M. N., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery.

- ResearchGate. (2025). Applications of piperazine scaffold in drug design.

- MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.

Sources

- 1. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1-BOC-Piperazine | 57260-71-6 [chemicalbook.com]

- 3. lifechempharma.com [lifechempharma.com]

- 4. 1-Boc-哌嗪 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]

- 8. chemimpex.com [chemimpex.com]

- 9. jgtps.com [jgtps.com]

- 10. fishersci.com [fishersci.com]

- 11. peptide.com [peptide.com]

- 12. mmbio.byu.edu [mmbio.byu.edu]

- 13. datasheets.scbt.com [datasheets.scbt.com]

- 14. assets.thermofisher.com [assets.thermofisher.com]

The Strategic Integration of Piperazine Linkers in PROTAC Design: A Technical Guide

Abstract

The advent of Proteolysis Targeting Chimeras (PROTACs) has heralded a paradigm shift in therapeutic strategies, transitioning from protein inhibition to targeted protein degradation. These heterobifunctional molecules, which orchestrate the ubiquitination and subsequent degradation of specific proteins, are modular in nature, comprising a warhead for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a connecting linker. Initially viewed as a mere spacer, the linker has emerged as a critical determinant of PROTAC efficacy, influencing physicochemical properties, cell permeability, and the kinetics of ternary complex formation. This technical guide provides an in-depth exploration of the multifaceted role of piperazine-containing linkers in PROTAC design, offering a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into the structural and functional advantages of piperazine moieties, supported by quantitative data, detailed experimental protocols, and illustrative diagrams to provide a holistic understanding of their strategic implementation.

Introduction: The Linker as a Key Modulator of PROTAC Activity

PROTACs function by hijacking the cell's native ubiquitin-proteasome system.[1] A PROTAC simultaneously binds to a target protein and an E3 ligase, forming a ternary complex that facilitates the transfer of ubiquitin to the target, marking it for proteasomal degradation.[1] The linker connecting the two ligands is not a passive tether; its length, rigidity, and chemical composition are pivotal in dictating the geometry and stability of this ternary complex.[2][3] An improperly designed linker can lead to steric hindrance or an unfavorable orientation of the POI and E3 ligase, abrogating degradation.[4]

Among the various linker chemotypes, those incorporating the piperazine scaffold have gained significant traction. This is due to their unique combination of properties that address several key challenges in PROTAC development, including poor solubility, low cell permeability, and high conformational flexibility.[5][6]

The Piperazine Moiety: A Privileged Scaffold in PROTAC Linkers

The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, offers a compelling blend of structural and physicochemical attributes that make it a highly valuable component in PROTAC linkers.

Imparting Rigidity and Pre-organization

Unlike flexible polyethylene glycol (PEG) or alkyl chains, the piperazine ring introduces a degree of conformational rigidity to the linker.[7][8] This pre-organization of the PROTAC molecule can reduce the entropic penalty associated with the formation of the ternary complex, potentially leading to more stable and productive interactions between the target protein and the E3 ligase.[5][] This rigidity can also enhance metabolic stability.[8]

Modulating Physicochemical Properties: The Role of Protonation

A significant challenge in PROTAC design is their tendency to fall "beyond the Rule of 5," often possessing high molecular weights and lipophilicity, which can result in poor aqueous solubility and limited cell permeability.[2] The basic nitrogen atoms of the piperazine ring can be protonated at physiological pH, introducing a positive charge that can markedly improve solubility.[6][10] However, the pKa of the piperazine ring is highly sensitive to its chemical environment; nearby electron-withdrawing groups, such as amide bonds, can significantly lower the pKa and reduce the extent of protonation at physiological pH.[10][11] Careful consideration of the linker chemistry is therefore crucial to harness the full potential of piperazine for solubility enhancement.[10]

Active Participation in Ternary Complex Formation

The piperazine linker is not merely a passive scaffold but can actively contribute to the stability of the ternary complex through specific interactions with the target protein or the E3 ligase.[5] Its ability to serve as a hydrogen bond acceptor or to be involved in water-mediated contacts can provide additional anchoring points, enhancing the overall affinity and stability of the complex.[12]

Quantitative Impact of Piperazine Linkers: A Case Study of ARD-69

To illustrate the tangible benefits of incorporating a piperazine-containing linker, we will examine ARD-69, a potent degrader of the Androgen Receptor (AR), a key driver of prostate cancer.[13][14] The design of ARD-69 features a rigid linker that includes a piperidine and a piperazine-like moiety.[15]

Degradation Profile of ARD-69

The potency of ARD-69 in degrading AR has been demonstrated across multiple prostate cancer cell lines.

| Cell Line | DC50 (nM) | Dmax (%) |

| LNCaP | 0.86 | >95 |

| VCaP | 0.76 | >95 |

| 22Rv1 | 10.4 | >95 |

| Table 1: Degradation profile of ARD-69 in various prostate cancer cell lines.[13][14][16][17] |

These sub-nanomolar DC50 values and the near-complete degradation of the AR protein highlight the exceptional efficacy of ARD-69.[13][17] A single administration of ARD-69 in a mouse xenograft model led to a sustained reduction in AR protein levels for at least 48 hours, demonstrating its potent in vivo activity.[13]

Experimental Protocols

As a Senior Application Scientist, it is imperative to provide detailed, validated protocols to enable researchers to reliably synthesize and evaluate piperazine-containing PROTACs.

Synthesis of a Piperazine-Containing PROTAC: A Representative Protocol for an ARD-69 Analogue

This protocol outlines a general strategy for the synthesis of a PROTAC with a piperazine-containing linker, exemplified by a structure analogous to ARD-69.

Step 1: Synthesis of the Piperazine Linker Intermediate

A common building block is a Boc-protected piperazine with an alkyne handle.

-

Reaction: To a solution of Boc-piperazine (1.0 eq) in a suitable solvent such as acetonitrile, add potassium carbonate (2.0 eq) and propargyl bromide (1.1 eq).

-

Conditions: Stir the reaction mixture at room temperature for 12-16 hours.

-

Work-up and Purification: Filter the reaction mixture and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography to yield tert-butyl 4-(prop-2-yn-1-yl)piperazine-1-carboxylate.

Step 2: Synthesis of the VHL Ligand with an Azide Handle

A VHL ligand with a suitable functional group for linker attachment is required. For "click" chemistry, an azide is introduced.

-

Reaction: Start with a VHL ligand precursor containing a hydroxyl group. Convert the hydroxyl group to a leaving group (e.g., mesylate or tosylate) by reacting with methanesulfonyl chloride or p-toluenesulfonyl chloride in the presence of a base like triethylamine.

-

Conditions: Perform the reaction at 0 °C to room temperature.

-

Azide Installation: Displace the leaving group with sodium azide in a polar aprotic solvent like DMF.

-

Conditions: Heat the reaction to 60-80 °C to facilitate the SN2 reaction.

-

Purification: Purify the azido-functionalized VHL ligand by flash column chromatography.

Step 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

-

Reaction: Dissolve the alkyne-functionalized piperazine linker (1.0 eq) and the azido-functionalized VHL ligand (1.0 eq) in a solvent system such as a mixture of t-butanol and water.

-

Catalysts: Add a copper(II) sulfate solution (0.1 eq) and a solution of sodium ascorbate (0.2 eq) to generate the active Cu(I) catalyst in situ.[18]

-

Conditions: Stir the reaction at room temperature for 12-24 hours.[18]

-

Work-up and Purification: Dilute the reaction with water and extract with an organic solvent like ethyl acetate. Purify the resulting triazole-linked intermediate by flash column chromatography.[18]

Step 4: Deprotection of the Piperazine

-

Reaction: Remove the Boc protecting group from the piperazine nitrogen.

-

Conditions: Dissolve the Boc-protected intermediate in a solvent such as dichloromethane (DCM) and add an excess of trifluoroacetic acid (TFA). Stir at room temperature for 1-2 hours.

-

Work-up: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The resulting amine is typically used in the next step without further purification.

Step 5: Synthesis of the AR Warhead with a Carboxylic Acid Handle

Synthesize or procure an AR antagonist with a carboxylic acid functionality suitable for amide bond formation.

Step 6: Final Amide Coupling

-

Reaction: Couple the deprotected piperazine-VHL ligand conjugate with the AR warhead containing a carboxylic acid.

-

Coupling Reagents: Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF. Add a peptide coupling reagent such as HATU (1.1 eq) and a non-nucleophilic base like DIPEA (2.0-3.0 eq).[7][19]

-

Conditions: Stir the mixture for a few minutes to pre-activate the carboxylic acid, then add the amine component (the deprotected piperazine-VHL intermediate, 1.0 eq). Continue stirring at room temperature for 4-12 hours.[7][20]

-

Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Purify the final PROTAC using preparative HPLC to obtain the high-purity compound.

-

Characterization: Confirm the identity and purity of the final PROTAC by LC-MS and NMR.

Assessing PROTAC-Induced Protein Degradation by Western Blot

This protocol details the steps to quantify the degradation of a target protein upon treatment with a PROTAC.[1]

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blot: Normalize the protein amounts and separate the proteins by SDS-PAGE. Transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody against the target protein overnight at 4 °C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin). Calculate DC50 and Dmax values from the dose-response curve.[1]

Characterizing Ternary Complex Formation by Surface Plasmon Resonance (SPR)

SPR is a powerful technique to measure the kinetics and affinity of binary and ternary complex formation in real-time.[5][12]

-

Immobilization: Immobilize the E3 ligase (e.g., VHL) onto a sensor chip.[12]

-

Binary Interaction Analysis:

-

Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (KD).

-

Inject the target protein over the sensor chip to ensure no non-specific binding.[3]

-

-

Ternary Complex Analysis:

-

Inject the PROTAC over the immobilized E3 ligase to form the binary complex.

-

Subsequently, inject the target protein to monitor the formation of the ternary complex.[3]

-

Alternatively, pre-incubate the PROTAC with the target protein and inject the mixture over the immobilized E3 ligase.

-

-

Data Analysis: Analyze the sensorgrams to determine the association (ka) and dissociation (kd) rates, and calculate the affinity (KD) for both binary and ternary interactions. The cooperativity (α) of ternary complex formation can be calculated as the ratio of the binary KD to the ternary KD.[5]

Evaluating Cell Permeability using the Caco-2 Assay

The Caco-2 permeability assay is an in vitro model to predict in vivo drug absorption across the intestinal epithelium.[]

-

Cell Culture: Culture Caco-2 cells on permeable filter supports until they form a confluent and differentiated monolayer.

-

Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

-

Permeability Assay:

-

Add the PROTAC solution to the apical (A) side of the monolayer.

-

At various time points, collect samples from the basolateral (B) side.

-

To assess active efflux, add the PROTAC to the basolateral side and collect samples from the apical side (B to A).[]

-

-

Quantification: Analyze the concentration of the PROTAC in the collected samples by LC-MS/MS.

-

Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A to B and B to A transport. The efflux ratio (Papp B-A / Papp A-B) can indicate if the PROTAC is a substrate for efflux transporters.[21] For PROTACs with low recovery, adding a small amount of BSA to the assay buffer can improve results.[22]

Conclusion and Future Perspectives

The strategic incorporation of piperazine linkers has proven to be a highly effective approach in the design of potent and drug-like PROTACs. Their ability to impart rigidity, modulate physicochemical properties, and actively participate in ternary complex formation addresses several key challenges in the field. The case of ARD-69 exemplifies how a well-designed, rigid linker containing a piperazine-like moiety can lead to a highly efficacious protein degrader with excellent in vivo activity.

The detailed experimental protocols provided in this guide offer a robust framework for the synthesis and evaluation of piperazine-containing PROTACs. As our understanding of the intricate structure-activity relationships of PROTACs continues to evolve, the rational design of linkers, with scaffolds like piperazine at the forefront, will undoubtedly play an increasingly critical role in the development of the next generation of targeted protein degradation therapies. Future research will likely focus on exploring novel piperazine derivatives and their integration into more complex linker architectures to further fine-tune PROTAC properties and unlock the full therapeutic potential of this exciting modality.

References

-

Discovery and characterization of novel PROTAC AR degrader, ARD-69. BioWorld. Available from: [Link]

-

Leveraging Surface Plasmon Resonance for Characterizing Ternary Complexes. Aragen Life Sciences. Available from: [Link]

-

Desantis, J., et al. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Advances. 2022. Available from: [Link]

-

Investigating the cell permeability of proteolysis-targeting chimeras (PROTACs). Taylor & Francis Online. Available from: [Link]

-

Desantis, J., et al. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? SciSpace. Available from: [Link]

-

Systematic Investigation of the Permeability of Androgen Receptor PROTACs. ACS Publications. Available from: [Link]

-

Amide Synthesis. Fisher Scientific. Available from: [Link]

-

Desantis, J., et al. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? ResearchGate. Available from: [Link]

-

Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health. Available from: [Link]

-

Process optimization for acid-amine coupling: a catalytic approach. Growing Science. Available from: [Link]

-

Desantis, J., et al. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Publishing. Available from: [Link]

-

Synthesis of VHL ligands 130, 134, and 135. Reagents and conditions. ResearchGate. Available from: [Link]

-

Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. RSC Publishing. Available from: [Link]

-

Synthesis of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate (1) via Bruylants reaction (Firth et al., 2016). ResearchGate. Available from: [Link]

-

Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. ResearchGate. Available from: [Link]

-

Han, X., et al. Discovery of ARD-69 as a Highly Potent Proteolysis Targeting Chimera (PROTAC) Degrader of Androgen Receptor (AR) for the Treatment of Prostate Cancer. Journal of Medicinal Chemistry. 2019. Available from: [Link]

-

tert-Butyl 4-(prop-2-yn-1-yl)piperazine-1-carboxylate. PubChem. Available from: [Link]

-

Discovery of ARD-69 as a Highly Potent Proteolysis Targeting Chimera (PROTAC) Degrader of Androgen Receptor (AR) for the Treatment of Prostate Cancer. ResearchGate. Available from: [Link]

-

Discovery of ARD-69 as a Highly Potent Proteolysis Targeting Chimera (PROTAC) Degrader of Androgen Receptor (AR) for the Treatment of Prostate Cancer. PubMed. Available from: [Link]

Sources

- 1. Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. VHL Ligase Ligands for PROTAC Applications - Enamine [enamine.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. precisepeg.com [precisepeg.com]

- 10. researchgate.net [researchgate.net]

- 11. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03761K [pubs.rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pubs.rsc.org [pubs.rsc.org]

- 17. CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester - Google Patents [patents.google.com]

- 18. broadpharm.com [broadpharm.com]

- 19. Amide Synthesis [fishersci.co.uk]

- 20. growingscience.com [growingscience.com]

- 21. peptide.com [peptide.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to tert-Butyl 4-(5-aminopentyl)piperazine-1-carboxylate: A Versatile Linker for Advanced Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides an in-depth technical overview of tert-butyl 4-(5-aminopentyl)piperazine-1-carboxylate, a bifunctional molecule of significant interest in modern medicinal chemistry and drug development. Possessing a tert-butyloxycarbonyl (Boc)-protected piperazine ring and a terminal primary amine connected by a five-carbon alkyl chain, this compound serves as a crucial linker and building block. Its unique architecture allows for sequential, controlled conjugation to different molecular entities, making it a valuable tool in the synthesis of complex therapeutic agents, including Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). This document details the compound's chemical properties, outlines a robust synthesis and purification strategy, describes methods for analytical characterization, and explores its key applications, providing field-proven insights for its effective utilization in research and development.

Compound Profile

tert-Butyl 4-(5-aminopentyl)piperazine-1-carboxylate is a heterobifunctional linker. The Boc group provides a stable, acid-labile protecting group for one of the piperazine nitrogens, preventing its unwanted reactivity. The other piperazine nitrogen is alkylated with a pentylamine chain, offering a reactive primary amine for conjugation. The piperazine core itself can enhance the aqueous solubility of the final conjugate, a critical factor for improving the pharmacokinetic profile of a drug candidate.[1]

| Property | Value | Source |

| IUPAC Name | tert-Butyl 4-(5-aminopentyl)piperazine-1-carboxylate | - |

| CAS Number | 848576-53-4 | [2] |

| Molecular Formula | C₁₄H₂₉N₃O₂ | [2] |

| Molecular Weight | 271.40 g/mol | [2] |

| Appearance | White to off-white solid | [1] |

| SMILES | NCCCCCN1CCN(C(=O)OC(C)(C)C)CC1 | [2] |

Synthesis and Purification

The synthesis of tert-butyl 4-(5-aminopentyl)piperazine-1-carboxylate is typically achieved through the nucleophilic substitution of a suitable haloalkylamine precursor by 1-Boc-piperazine. The choice of a precursor with a terminal amine protected by an orthogonal protecting group (e.g., phthalimide) is crucial for preventing self-reaction and ensuring high yields.

Rationale for Experimental Design

The described two-step synthesis is a common and efficient strategy.

-

Alkylation: 1-Boc-piperazine serves as the nucleophile, attacking an electrophilic carbon. Using a dihaloalkane (e.g., 1,5-dibromopentane) followed by reaction with an amine source (like sodium azide and subsequent reduction, or Gabriel synthesis) is a standard method. The Gabriel synthesis, involving potassium phthalimide, is chosen here for its high yields and clean conversion to the primary amine.

-

Deprotection: Hydrazine hydrate is the classic reagent for cleaving the phthalimide group under mild conditions, liberating the desired primary amine without affecting the acid-sensitive Boc protecting group.

Detailed Synthesis Protocol

Step 1: Synthesis of tert-Butyl 4-(5-phthalimidopentyl)piperazine-1-carboxylate

-

To a solution of 1-Boc-piperazine (1.0 eq) in a suitable polar aprotic solvent like acetonitrile or DMF, add potassium carbonate (K₂CO₃, 2.5 eq) as a base.

-

Add N-(5-bromopentyl)phthalimide (1.1 eq).

-

Heat the reaction mixture to 80 °C and stir overnight under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Upon completion, cool the mixture to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the desired intermediate.

Step 2: Synthesis of tert-Butyl 4-(5-aminopentyl)piperazine-1-carboxylate

-

Dissolve the phthalimide-protected intermediate from Step 1 in ethanol or methanol.

-

Add hydrazine hydrate (N₂H₄·H₂O, 5-10 eq) to the solution.

-

Reflux the mixture for 2-4 hours. A white precipitate (phthalhydrazide) will form.

-

Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

-

Cool the reaction to room temperature and filter off the precipitate.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the final product, tert-butyl 4-(5-aminopentyl)piperazine-1-carboxylate. The product can be further purified by chromatography if necessary.

Synthesis Workflow Diagram

Sources

The Strategic Deployment of Mono-Boc Protected Piperazine in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The mono-Boc (tert-butyloxycarbonyl) protected piperazine moiety is a cornerstone in contemporary medicinal chemistry and process development. Its unique structural and chemical attributes provide a robust platform for the synthesis of diverse and complex molecular architectures. This guide elucidates the fundamental principles behind the widespread application of this versatile building block, offering a comprehensive overview of its role in the synthesis of bioactive molecules. We will explore its strategic implementation in drug discovery, from blockbuster pharmaceuticals to novel chemical entities, and provide detailed, field-proven synthetic protocols. The causality behind experimental choices will be examined, ensuring a deep, practical understanding for researchers at the forefront of pharmaceutical innovation.

The Piperazine Moiety: A Privileged Scaffold in Medicinal Chemistry

The piperazine ring, a six-membered heterocycle containing two opposing nitrogen atoms, is recognized as a "privileged structure" in drug discovery.[1] Its prevalence in marketed drugs is a testament to its favorable physicochemical properties. The piperazine core can enhance aqueous solubility, improve oral bioavailability, and positively influence absorption, distribution, metabolism, and excretion (ADME) profiles of drug candidates.[1][2] The two nitrogen atoms provide handles for introducing diverse substituents, allowing for fine-tuning of pharmacological activity and pharmacokinetic properties.[2] This inherent versatility makes piperazine derivatives attractive for targeting a wide array of biological targets, leading to their use in treatments for conditions ranging from parasitic infections to central nervous system disorders and cancer.[3][4][5]

The strategic introduction of a single Boc protecting group onto one of the piperazine nitrogens is a critical maneuver in multi-step organic synthesis. This protection scheme differentiates the two nitrogen atoms, enabling selective functionalization of the free secondary amine. The Boc group is ideal due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions, which are often mild enough to preserve other sensitive functional groups within the molecule.[6]

Core Applications in Drug Discovery and Organic Synthesis

The utility of mono-Boc protected piperazine derivatives spans a vast landscape of therapeutic areas. These building blocks are instrumental in the synthesis of a multitude of approved drugs and clinical candidates.

Central Nervous System (CNS) Agents

A significant number of antipsychotic and antidepressant medications incorporate the piperazine scaffold.[4] Mono-Boc piperazine is a key intermediate for creating arylpiperazine derivatives, which are known to exhibit dual-binding affinities for dopamine D2 and serotonin 5-HT1A receptors, a common strategy in the development of treatments for psychiatric disorders.[6][7] For instance, it is a crucial component in the synthesis of compounds structurally related to drugs like aripiprazole and cariprazine.

Anti-Infective and Anti-Cancer Agents

The piperazine ring is a common feature in various anti-infective agents, including antibacterial and antifungal drugs.[3][8] The ability to introduce diverse side chains via the unprotected nitrogen of mono-Boc piperazine allows for the exploration of structure-activity relationships to optimize potency and spectrum of activity. In oncology, this scaffold is present in numerous kinase inhibitors and other targeted therapies. For example, it is a key intermediate in the synthesis of drugs like Palbociclib, a CDK4/6 inhibitor used in the treatment of breast cancer.[9]

Diverse Therapeutic Applications

Beyond CNS and anti-infectives, mono-Boc piperazine derivatives are employed in the synthesis of a wide range of other therapeutic agents, including:

-

Antihistamines and Anti-allergic drugs: As a core component in many second-generation antihistamines.[6][8]

-

Anthelmintics: Historically, piperazine itself was used as an anthelmintic, and its derivatives continue to be explored for this purpose.[5]

-

Cardiovascular agents: Ranolazine, a drug used to treat chronic angina, features a piperazine moiety.[9]

The versatility of mono-Boc piperazine is further highlighted by its use in synthesizing Mannich bases, which have shown promising anticonvulsant activity.[10]

Synthetic Strategies and Methodologies

The efficient and selective synthesis of mono-substituted piperazines is paramount. The use of mono-Boc protected piperazine provides a reliable and scalable solution.

Synthesis of Mono-Boc-Piperazine

Several methods exist for the preparation of N-Boc piperazine.

-

Traditional Approach: The reaction of anhydrous piperazine with di-tert-butyl dicarbonate (Boc₂O) is a common method. However, this can lead to the formation of the di-protected byproduct, reducing the yield of the desired mono-protected product and necessitating extensive purification.[7][11]

-

Improved Selectivity: To enhance mono-protection, one nitrogen of piperazine can be protonated by adding an equivalent of an acid, such as hydrochloric acid or acetic acid, before the addition of Boc₂O.[11][12] This effectively blocks one amine, directing the acylation to the free nitrogen.

-

Novel Industrial Synthesis: A more recent and efficient industrial method starts from diethylamine. This multi-step process involves chlorination, Boc protection, and a final cyclization with ammonia to yield N-Boc piperazine with high yield (>93.5%) and purity, avoiding hazardous solvents.[7][9]

Diagram 1: Comparison of synthetic routes to mono-Boc piperazine.